molecular formula C10H8ClNO2 B1431458 6-Chloro-2-methyl-1H-indole-4-carboxylic acid CAS No. 1260386-84-2

6-Chloro-2-methyl-1H-indole-4-carboxylic acid

Cat. No. B1431458
M. Wt: 209.63 g/mol
InChI Key: YXZNDKRMLKPWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methyl-1H-indole-4-carboxylic acid is a chemical compound with the empirical formula C9H8ClN . It is a solid substance . The SMILES string for this compound is CC1=CC2=CC=C (C=C2N1)Cl . The InChI key for this compound is NNJZGKJLPCDYQB-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid can be represented by the SMILES string CC1=CC2=CC=C (C=C2N1)Cl . The InChI key for this compound is NNJZGKJLPCDYQB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-2-methyl-1H-indole-4-carboxylic acid are not available, indole derivatives are known to exhibit various biologically vital properties .


Physical And Chemical Properties Analysis

6-Chloro-2-methyl-1H-indole-4-carboxylic acid is a solid substance . It has a molecular weight of 165.62 .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Therefore, the future directions of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid could involve further exploration of its therapeutic potential.

properties

IUPAC Name

6-chloro-2-methyl-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-7-8(10(13)14)3-6(11)4-9(7)12-5/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZNDKRMLKPWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-1H-indole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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